molecular formula C10H18NO+ B13889569 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one

3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one

Cat. No.: B13889569
M. Wt: 168.26 g/mol
InChI Key: IWPBJJZMIYNCCR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3-azoniabicyclo[331]nonan-9-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation and subsequent chemical modifications to produce the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one stands out due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H18NO+

Molecular Weight

168.26 g/mol

IUPAC Name

3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1

InChI Key

IWPBJJZMIYNCCR-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CC2CCCC(C1)C2=O)C

Origin of Product

United States

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